molecular formula C11H23N3 B13172359 1-Methyl-4-(6-methylpiperidin-3-yl)piperazine

1-Methyl-4-(6-methylpiperidin-3-yl)piperazine

Cat. No.: B13172359
M. Wt: 197.32 g/mol
InChI Key: ISTGZHPAICDVPU-UHFFFAOYSA-N
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Description

1-Methyl-4-(6-methylpiperidin-3-yl)piperazine is a chemical compound with the molecular formula C11H23N3 It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-Methyl-4-(6-methylpiperidin-3-yl)piperazine typically involves the reaction of 1-methylpiperazine with 3-chloro-6-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Methyl-4-(6-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-Methyl-4-(6-methylpiperidin-3-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems.

    Medicine: Medicinal chemists explore this compound for its potential therapeutic properties.

    Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-4-(6-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-methyl-4-(6-methylpiperidin-3-yl)piperazine

InChI

InChI=1S/C11H23N3/c1-10-3-4-11(9-12-10)14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3

InChI Key

ISTGZHPAICDVPU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N2CCN(CC2)C

Origin of Product

United States

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